molecular formula C18H23N3O B6131559 [5-Amino-2-(4-methylpiperazin-1-yl)phenyl]-phenylmethanol

[5-Amino-2-(4-methylpiperazin-1-yl)phenyl]-phenylmethanol

Cat. No.: B6131559
M. Wt: 297.4 g/mol
InChI Key: VVIKYUVOPVKYKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-Amino-2-(4-methylpiperazin-1-yl)phenyl]-phenylmethanol is a chemical compound with the molecular formula C12H19N3O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a piperazine ring, and a phenylmethanol moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Amino-2-(4-methylpiperazin-1-yl)phenyl]-phenylmethanol typically involves multiple steps. One common method includes the reaction of 4-methylpiperazine with 2-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may also involve the use of catalysts and specific solvents to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

[5-Amino-2-(4-methylpiperazin-1-yl)phenyl]-phenylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Chemistry

In chemistry, [5-Amino-2-(4-methylpiperazin-1-yl)phenyl]-phenylmethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

Biologically, this compound is studied for its potential as a therapeutic agent. It has shown promise in preclinical studies for its ability to interact with specific biological targets, making it a candidate for further drug development .

Medicine

In medicine, this compound is being investigated for its potential use in treating various diseases. Its ability to modulate specific molecular pathways makes it a promising candidate for therapeutic applications .

Industry

Industrially, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it valuable for various manufacturing processes .

Mechanism of Action

The mechanism of action of [5-Amino-2-(4-methylpiperazin-1-yl)phenyl]-phenylmethanol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-Amino-2-(4-methylpiperazin-1-yl)phenyl]-phenylmethanol apart from these similar compounds is its unique structure, which allows for specific interactions with different molecular targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

[5-amino-2-(4-methylpiperazin-1-yl)phenyl]-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-20-9-11-21(12-10-20)17-8-7-15(19)13-16(17)18(22)14-5-3-2-4-6-14/h2-8,13,18,22H,9-12,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIKYUVOPVKYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)N)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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